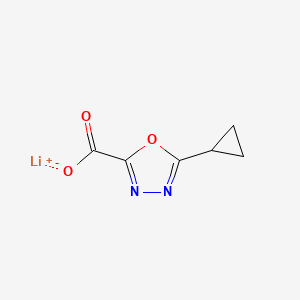

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

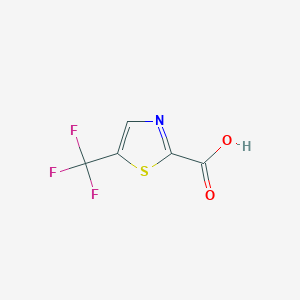

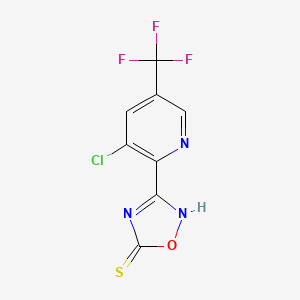

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the use of amidoxime with carbonyl compounds such as carboxylic acids . Other synthetic strategies involve intramolecular cyclization of ester clubbed with other routes . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles often involve cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . Other common protocols for the synthesis of target heterocycles is the intramolecular cyclization of N -acylhydrazones under oxidative conditions .科学的研究の応用

Acetylcholinesterase Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase acetylcholine levels in the brain, thereby improving nerve impulse transmission.

Antimicrobial Activity

The 1,3,4-oxadiazole ring is known for its antimicrobial properties . As such, derivatives like the 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt could be potent agents against bacterial and fungal pathogens, which is vital in the development of new antibiotics.

Agricultural Chemicals

Compounds with the 1,3,4-oxadiazole structure have been used in agriculture to create herbicides and pesticides . The subject compound could be synthesized for use in protecting crops from pests and diseases, contributing to increased agricultural productivity.

Cytotoxic Agents

Research indicates that 1,3,4-oxadiazole scaffolds can act as cytotoxic agents . This means that they can be used in cancer research to develop new chemotherapy drugs that target and kill cancer cells.

Enzyme Inhibition

Beyond acetylcholinesterase, 1,3,4-oxadiazole derivatives are studied for their ability to inhibit other enzymes . This application is significant in drug development, where enzyme inhibitors play a role in treating various diseases by regulating biological pathways.

Material Science

The unique properties of the 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt make it a candidate for material science research . It could be used in the synthesis of novel materials with specific electrical or mechanical properties.

作用機序

Mode of Action

It is known that 1,3,4-oxadiazole derivatives have shown exciting antibacterial activities . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Some studies suggest that similar compounds disrupt growth and pathogenicity by interfering with pathways associated with bacterial virulence .

Result of Action

It is suggested that similar compounds disrupt the growth and pathogenicity of bacteria .

特性

IUPAC Name |

lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHUBPLCZSUHQM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=NN=C(O2)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)